(1S)-(-)-(10-Camphorsulfonyl)imine

Catalog No.
S1794804
CAS No.
60886-80-8
M.F
C10H15NO2S
M. Wt
213.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S)-(-)-(10-Camphorsulfonyl)imine

CAS Number

60886-80-8

Product Name

(1S)-(-)-(10-Camphorsulfonyl)imine

IUPAC Name

(1S,7S)-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-dioxide

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

InChI

InChI=1S/C10H15NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7H,3-6H2,1-2H3/t7-,10+/m0/s1

InChI Key

ZAHOEBNYVSWBBW-OIBJUYFYSA-N

SMILES

CC1(C2CCC13CS(=O)(=O)N=C3C2)C

Synonyms

(3aS,6R)-4,5,6,7-Tetrahydro-8,8-dimethyl-3H-3a,6-methano-2,1-benzisothiazole 2,2-Dioxide;

Canonical SMILES

CC1(C2CCC13CS(=O)(=O)N=C3C2)C

Isomeric SMILES

CC1([C@H]2CC[C@]13CS(=O)(=O)N=C3C2)C

(1S)-(-)-(10-Camphorsulfonyl)imine is a chiral compound characterized by its sulfonamide functional group attached to a camphor-derived backbone. It is notable for its role as a chiral auxiliary in asymmetric synthesis, particularly in the formation of various biologically active compounds. The compound's structure includes a camphor moiety, which imparts significant steric and electronic properties, making it useful in various

(1S)-(-)-CSA's chiral center directs the reaction pathway during imine formation. The specific enantiomer of the aldehyde or ketone interacts preferentially with one face of the camphor moiety, leading to the formation of a diastereomeric imine intermediate. This diastereomeric imine then reacts with nucleophiles with a defined stereochemical outcome.

  • Mild irritant: It can cause skin and eye irritation upon contact [].
  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when working with (1S)-(-)-CSA [].

As a Chiral Auxiliary

One of the primary applications of (1S)-(-)-Camphorsulfonylimine is as a chiral auxiliary in asymmetric synthesis. Its chiral center allows it to influence the stereochemistry of a reaction, leading to the formation of enantiomerically enriched products. This is particularly valuable in the synthesis of pharmaceuticals and other biologically active molecules, where chirality often plays a crucial role in their function [].

Studies have demonstrated the effectiveness of (1S)-(-)-Camphorsulfonylimine in promoting asymmetric aldol reactions, Mannich reactions, and Diels-Alder cycloadditions [, ].

As a Protecting Group

(1S)-(-)-Camphorsulfonylimine can also function as a protecting group for carbonyl functionalities, particularly aldehydes and ketones. The sulfonylimine moiety can be introduced onto the carbonyl group, rendering it unreactive towards certain reaction conditions. This allows for selective modification of other functional groups within the molecule. The sulfonylimine group can then be easily cleaved under specific conditions to regenerate the original carbonyl functionality [].

, primarily involving its nitrogen atom that can undergo nucleophilic attack or oxidation. Notably, it can be oxidized to form (1S)-(+)-(10-Camphorsulfonyl)oxaziridine, which serves as an effective oxidizing agent in synthetic organic chemistry . This transformation highlights its utility in producing enantiomerically enriched compounds, particularly in the synthesis of pharmaceuticals.

The synthesis of (1S)-(-)-(10-Camphorsulfonyl)imine typically involves the reaction of camphorsulfonyl chloride with an amine under controlled conditions. The general procedure includes:

  • Formation of the Imine: Camphorsulfonyl chloride reacts with a primary amine, leading to the formation of (1S)-(-)-(10-Camphorsulfonyl)imine.
  • Purification: The product is purified through recrystallization or chromatography techniques to ensure high purity and yield .

Alternative methods may involve the use of chiral auxiliary strategies to enhance enantiomeric excess during synthesis.

(1R)-(+)-(10-Camphorsulfonyl)imineChiral imineAsymmetric synthesis; similar reactivity(1S)-(+)-(10-Camphorsulfonyl)oxaziridineOxaziridine derivativeOxidizing agent in asymmetric synthesisCamphorsulfonamideSulfonamide derivativeUsed as a chiral auxiliary; pharmaceuticals(2R,8aS)-10-(Camphorylsulfonyl)oxaziridineOxaziridine derivativeSynthesis of biologically active compounds

These compounds highlight the versatility and significance of camphor-based derivatives in organic chemistry. The unique stereochemical properties of (1S)-(-)-(10-Camphorsulfonyl)imine make it particularly valuable for applications requiring high selectivity and enantiomeric purity.

Interaction studies involving (1S)-(-)-(10-Camphorsulfonyl)imine often focus on its reactivity with nucleophiles and electrophiles. Research indicates that the imine can selectively react with various substrates, leading to products with defined stereochemistry. Such studies are essential for understanding how this compound can influence reaction pathways and product distributions in complex organic syntheses .

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Exact Mass

213.08234989 g/mol

Monoisotopic Mass

213.08234989 g/mol

Heavy Atom Count

14

Dates

Modify: 2023-08-15

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